molecular formula C25H28N4O5 B286080 5,5-Diphenyl-3-[2-[4-(2-acetoxyethyl)piperazine-1-yl]-2-oxoethyl]hydantoin

5,5-Diphenyl-3-[2-[4-(2-acetoxyethyl)piperazine-1-yl]-2-oxoethyl]hydantoin

Cat. No. B286080
M. Wt: 464.5 g/mol
InChI Key: AZRZUITVQMHZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Diphenyl-3-[2-[4-(2-acetoxyethyl)piperazine-1-yl]-2-oxoethyl]hydantoin is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a hydantoin derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.

Mechanism of Action

The exact mechanism of action of 5,5-Diphenyl-3-[2-[4-(2-acetoxyethyl)piperazine-1-yl]-2-oxoethyl]hydantoin is not fully understood. However, it has been shown to interact with various molecular targets, including ion channels, enzymes, and receptors, resulting in its wide range of effects.
Biochemical and Physiological Effects:
5,5-Diphenyl-3-[2-[4-(2-acetoxyethyl)piperazine-1-yl]-2-oxoethyl]hydantoin has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. It has also been shown to have anti-tumor activity, making it a potential candidate for the treatment of cancer. Additionally, it has been studied for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5,5-Diphenyl-3-[2-[4-(2-acetoxyethyl)piperazine-1-yl]-2-oxoethyl]hydantoin in laboratory experiments is its wide range of effects, which makes it a promising candidate for various applications. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for the study of 5,5-Diphenyl-3-[2-[4-(2-acetoxyethyl)piperazine-1-yl]-2-oxoethyl]hydantoin. One potential direction is the further study of its anti-inflammatory and analgesic effects, with the goal of developing new treatments for pain and inflammation. Another potential direction is the further study of its anti-tumor activity, with the goal of developing new cancer treatments. Additionally, further study of its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease may lead to new treatments for these conditions.

Synthesis Methods

The synthesis of 5,5-Diphenyl-3-[2-[4-(2-acetoxyethyl)piperazine-1-yl]-2-oxoethyl]hydantoin involves the reaction of 5,5-diphenylhydantoin with 2-(2-chloroacetyl)ethylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

5,5-Diphenyl-3-[2-[4-(2-acetoxyethyl)piperazine-1-yl]-2-oxoethyl]hydantoin has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor activities. It has also been studied for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease.

properties

Molecular Formula

C25H28N4O5

Molecular Weight

464.5 g/mol

IUPAC Name

2-[4-[2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetyl]piperazin-1-yl]ethyl acetate

InChI

InChI=1S/C25H28N4O5/c1-19(30)34-17-16-27-12-14-28(15-13-27)22(31)18-29-23(32)25(26-24(29)33,20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11H,12-18H2,1H3,(H,26,33)

InChI Key

AZRZUITVQMHZME-UHFFFAOYSA-N

SMILES

CC(=O)OCCN1CCN(CC1)C(=O)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(=O)OCCN1CCN(CC1)C(=O)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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